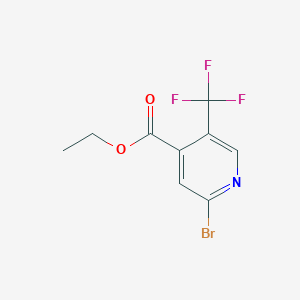

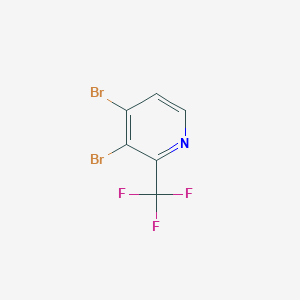

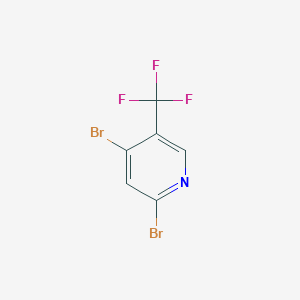

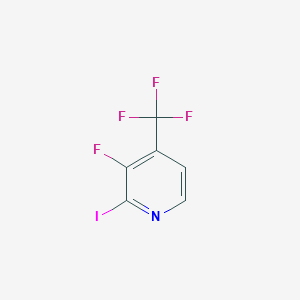

![molecular formula C8H9N3O B1408147 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1644602-67-4](/img/structure/B1408147.png)

4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

“4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been studied for its potential applications in the field of medicine . It is an important intermediate in the preparation of the Janus kinase inhibitor INCB018424 . It has also been used as an intermediate in the synthesis of Barretinib .

Synthesis Analysis

The synthesis of “4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” involves several steps. In one study, 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity . Another study reported the synthesis of similar compounds using 10-15 synthetic steps .

Molecular Structure Analysis

The molecular structure of “4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” includes a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound . The compound has a molecular weight of 163.18 .

Chemical Reactions Analysis

The chemical reactions involving “4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” are complex and can involve several steps. For example, one study reported the synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” have been characterized in several studies. For example, one study reported a yield of 71% as a yellow solid, with a melting point of 287–288 °C .

Scientific Research Applications

Anticancer Agent Development

4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: derivatives have been studied for their potential as anticancer agents. A study has shown that certain derivatives exhibit significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF7) and liver cancer (HePG2) cells . These compounds have been found to induce apoptosis, a form of programmed cell death essential for stopping the proliferation of cancer cells.

Molecular Docking Studies

The same derivatives have been used in molecular docking studies to understand their interaction with biological targets. For instance, their binding affinities against Bcl2, an anti-apoptotic protein, have been evaluated to determine their potential efficacy in inducing apoptosis in cancer cells .

Gene Expression Modulation

Research has indicated that these compounds can modulate gene expression related to the cell cycle and apoptosis. They have been observed to up-regulate genes like P53 and BAX, which promote apoptosis, and down-regulate genes like Bcl2, which inhibit apoptosis . This suggests a mechanism by which these derivatives might exert their anticancer effects.

Antiviral Research

Pyrrolo[2,3-d]pyrimidine derivatives, including 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , have been explored for their antiviral properties. Studies have focused on their activity against Hepatitis C Virus (HCV), showcasing the potential of these compounds in antiviral therapy .

Synthesis of Novel Compounds

The compound has been used as a starting material in the synthesis of novel tricyclic systems. These new compounds have potential applications in medicinal chemistry and drug development, expanding the utility of the pyrrolo[2,3-d]pyrimidine scaffold .

JAK Inhibitor Precursors

Derivatives of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine have been utilized in the preparation of Janus kinase (JAK) inhibitors. These inhibitors, such as Tofacitinib and Ruxolitinib, are important in the treatment of various diseases, including rheumatoid arthritis and myelofibrosis .

Mechanism of Action

Target of Action

The primary targets of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the treatment of estrogen receptor positive (ER+) breast cancer .

Mode of Action

4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine acts as a CDK inhibitor . It binds to CDKs, inhibiting their activity and preventing them from driving the cell cycle forward. This results in the arrest of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a key problem .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division. This can result in the death of cancer cells, or at least a slowdown in their proliferation .

Result of Action

The primary result of the action of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is the inhibition of cell proliferation . This is particularly relevant in the context of cancer treatment, where the goal is often to halt the growth of cancer cells .

properties

IUPAC Name |

4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUKQOPKMMDFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=CN=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.